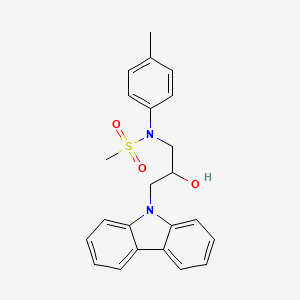

N-(3-Carbazol-9-yl-2-hydroxy-propyl)-N-p-tolyl-methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

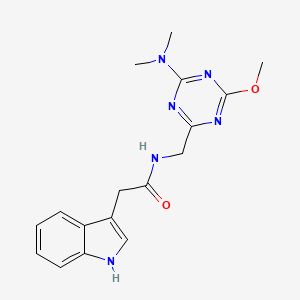

Synthesis Analysis

The synthesis of compounds related to N-(3-Carbazol-9-yl-2-hydroxy-propyl)-N-p-tolyl-methanesulfonamide involves intricate chemical reactions, such as the reaction of N-methanesulfonyl-2-(cyclohex-1-en-1-yl)aniline with bromine in the presence of NaHCO3 in MeCN, leading to various cyclisation products and yielding compounds with methanesulfonyl groups in good yield (Gataullin et al., 2003).

Molecular Structure Analysis

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide show the influence of the sulfonamide substituent on the molecular conformation. The introduction of different groups, such as benzene or toluene, affects the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles, highlighting the flexibility of the molecular structure in response to substituent variations (Jacobs et al., 2013).

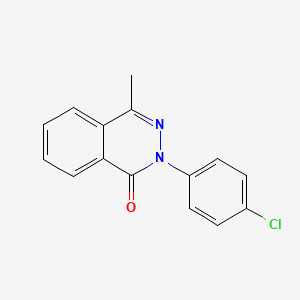

Chemical Reactions and Properties

This compound and its derivatives exhibit a range of chemical reactions. For example, sulfonamido-derivatives of unsubstituted carbazoles show β-Secretase (BACE1) inhibitory activity, suggesting their potential in the treatment of Alzheimer's Disease. This highlights the significance of the sulfonamido portion in the inhibition process, showcasing the chemical reactivity of these compounds (Bertini et al., 2017).

Physical Properties Analysis

The physical properties of this compound derivatives can be inferred from related studies, such as the investigation of methanesulfonic acid salt forms of carbamazepine. These studies offer insights into the solubility, crystalline structure, and potential for forming stable salt forms, which are crucial for understanding the physical characteristics of these compounds (Eberlin et al., 2013).

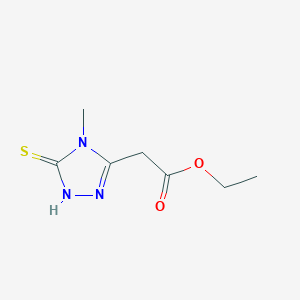

Chemical Properties Analysis

The chemical properties of compounds like this compound are highlighted by their interactions with other chemicals. For example, the reactivity of 1H-Benzotriazol-1-yl methanesulfonate as a mesylating agent demonstrates selective mesylation, indicating the potential for selective chemical modification of molecules containing both amino and hydroxy groups, which is relevant to understanding the reactivity of our compound of interest (Kim et al., 1999).

Applications De Recherche Scientifique

Synthesis of Oxo Derivatives of Carbazole Compounds :

- Hydroxymercuration-demercuration of N-p-tolysulfonyl carbazoles led to the formation of N-p-tolylsulfonyl hexahydrocarbazol-2-ols, which are oxidized to 2-oxo derivatives. This process is significant in the field of organic synthesis (Likhacheva et al., 2007).

BACE1 Inhibitory Activity in Alzheimer's Disease Treatment :

- A series of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides were synthesized and assayed for their β-Secretase (BACE1) inhibitory activity, crucial in Alzheimer's Disease treatment. The introduction of benzyl substituents led to significant improvements in inhibitory activity (Bertini et al., 2017).

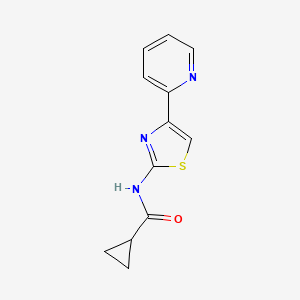

Molecular Structure Analysis in Nimesulide Derivatives :

- A study on nimesulidetriazole derivatives, including N-(p-tolyl)methanesulfonamide, focused on their crystal structures, intermolecular interactions, and supramolecular assembly. This research contributes to the understanding of molecular structures in pharmaceuticals (Dey et al., 2015).

Cryptochrome Stabilization in Circadian Clock Modulation :

- A carbazole derivative was discovered as a stabilizer of the clock protein cryptochrome (CRY). Extensive analysis of derivatives, including those with N-(3-carbazol-9-yl) groups, led to the development of compounds like KL044, which modulate the circadian clock's function through their action on CRY (Lee et al., 2015).

Novel Carbazole Derivatives in Organic Optoelectronics :

- A novel homopolyarylsulfone with 4-(carbazol-9-yl) triphenylamine moieties was synthesized. These copolymers, with high molecular weight and excellent photoelectric characteristics, show potential in the field of organic optoelectronics (Chen et al., 2015).

Electrochemical Synthesis of Polycarbazole Films :

- Compounds with carbazol-9-yl structures were synthesized and electropolymerized into polymer films exhibiting significant electrochromic behavior. These studies contribute to the development of materials with advanced electrochemical and optical properties (Hsiao & Lin, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-17-11-13-18(14-12-17)25(29(2,27)28)16-19(26)15-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,19,26H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHFXCLNLUOVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide](/img/structure/B2480747.png)

![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480748.png)

![8-[4-(3-methoxypyrrolidin-1-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480752.png)

![2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B2480757.png)

![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)

![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)